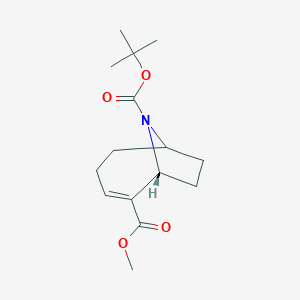![molecular formula C19H20N4O2S B14278326 5-(Diethylamino)-2-[(E)-(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid CAS No. 150125-01-2](/img/structure/B14278326.png)
5-(Diethylamino)-2-[(E)-(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Diethylamino)-2-[(E)-(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid is a complex organic compound that belongs to the class of azobenzene derivatives These compounds are known for their vibrant colors and are often used in dye chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-2-[(E)-(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid typically involves a multi-step process:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of o-aminothiophenol with carboxylic acids or their derivatives.
Diazotization: The amino group on the benzothiazole ring is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-(diethylamino)benzoic acid under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: The azo group can be reduced to form the corresponding hydrazine derivative.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Sodium dithionite or hydrogen gas in the presence of a catalyst can reduce the azo group.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Introduction of various functional groups on the benzothiazole ring.
科学的研究の応用
5-(Diethylamino)-2-[(E)-(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a dye and a pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in photodynamic therapy due to its light-responsive properties.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
作用機序
The compound exerts its effects primarily through its azo group, which can undergo reversible cis-trans isomerization upon exposure to light. This property makes it useful in applications such as molecular switches and light-responsive materials. The molecular targets and pathways involved include interactions with light and subsequent changes in molecular conformation.
類似化合物との比較
Similar Compounds
- 4-(Diethylamino)-2-[(E)-(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid
- 3-(Diethylamino)-2-[(E)-(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid
Uniqueness
5-(Diethylamino)-2-[(E)-(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid is unique due to its specific substitution pattern, which affects its electronic properties and reactivity. The position of the diethylamino group and the benzothiazole ring influences its color and light-responsive behavior, making it distinct from other similar compounds.
特性
CAS番号 |
150125-01-2 |
|---|---|
分子式 |
C19H20N4O2S |
分子量 |
368.5 g/mol |
IUPAC名 |
5-(diethylamino)-2-[(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C19H20N4O2S/c1-4-23(5-2)13-7-9-15(14(11-13)18(24)25)21-22-19-20-16-8-6-12(3)10-17(16)26-19/h6-11H,4-5H2,1-3H3,(H,24,25) |
InChIキー |
NKMDYJRJURMERP-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


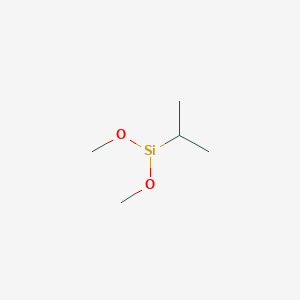
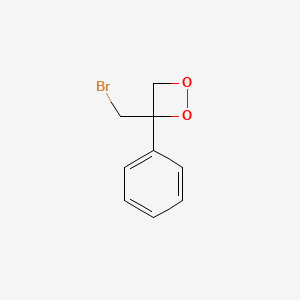
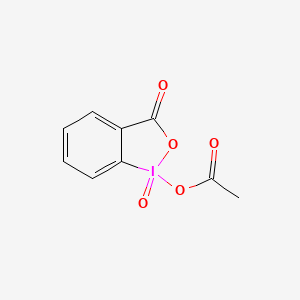




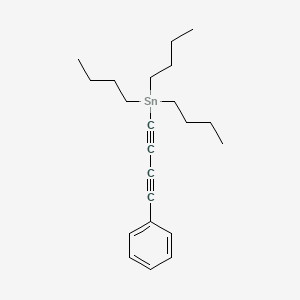
![6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol](/img/structure/B14278280.png)
![N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide](/img/structure/B14278285.png)


![1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine](/img/structure/B14278320.png)
